(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide
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Overview
Description
(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrrolidine ring, a benzamide moiety, and halogen substituents (chlorine and fluorine) on the benzene ring. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using catalysts like iridium or rhodium complexes.
Introduction of Halogen Substituents: The chlorination and fluorination of the benzene ring can be achieved using reagents like thionyl chloride (SOCl2) and diethylaminosulfur trifluoride (DAST), respectively.
Amide Bond Formation: The final step involves the coupling of the pyrrolidine derivative with the halogenated benzoyl chloride in the presence of a base like triethylamine (TEA) to form the benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, to form corresponding oxidized or reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under reflux conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, oxidized pyrrolidine derivatives, and reduced benzamide analogs .
Scientific Research Applications
(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-chloro-2-fluoro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H20ClFN2O |
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Molecular Weight |
298.78 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H20ClFN2O/c1-10(2)9-19(11-6-7-18-8-11)15(20)12-4-3-5-13(16)14(12)17/h3-5,10-11,18H,6-9H2,1-2H3/t11-/m0/s1 |
InChI Key |
UWLXWGKTAMTBSF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)CN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)F |
Canonical SMILES |
CC(C)CN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
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